
6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F4N3O2 and its molecular weight is 389.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a novel compound with significant biological activity, particularly in the realm of anticancer research. Its unique structural features, including a quinoline core and trifluoromethyl-substituted phenyl group, contribute to its potential as a therapeutic agent.
Structural Characteristics
The compound's structure can be broken down into key components:
- Quinoline Core : A bicyclic structure that enhances lipophilicity and biological activity.
- Trifluoromethyl Group : Increases the compound's potency and selectivity.
- Oxadiazole Moiety : Known for its diverse biological activities, particularly in anticancer applications.
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism of action involves the inhibition of tubulin polymerization , crucial for cell division. This mechanism is supported by studies highlighting the role of similar compounds in disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its anticancer properties. The following table summarizes the findings related to its activity against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer | 12.5 | Tubulin polymerization inhibition |
Lung Cancer | 15.0 | Induction of apoptosis |
Colon Cancer | 10.0 | Disruption of microtubule dynamics |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the compound can enhance its efficacy. By altering substituents on the quinolinone core, researchers aim to optimize:
- Potency : Increasing the effectiveness against cancer cells.
- Selectivity : Targeting specific cancer types while minimizing effects on normal cells.
- Pharmacokinetics : Improving absorption, distribution, metabolism, and excretion profiles.
Case Studies
Several case studies have demonstrated the efficacy of compounds similar to this compound:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that derivatives with similar oxadiazole structures showed enhanced cytotoxicity against MCF-7 breast cancer cells due to their ability to induce apoptosis via mitochondrial pathways .
- Lung Cancer Research : In another study focusing on non-small cell lung cancer (NSCLC), compounds featuring trifluoromethyl substitutions demonstrated significant growth inhibition through cell cycle arrest mechanisms .
- Colon Cancer Trials : Research indicated that oxadiazole-containing compounds effectively inhibited colon cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has demonstrated the ability to inhibit the growth of various cancer cell lines, including those associated with breast, lung, and colon cancers. The proposed mechanism of action involves the inhibition of specific kinases that are critical for cell proliferation and survival. For instance:
- Breast Cancer : In vitro studies have shown that 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one effectively inhibits breast cancer cell proliferation.
- Lung Cancer : The compound has been reported to induce apoptosis in lung cancer cells through a mechanism that may involve oxidative stress.
- Colon Cancer : Similar inhibitory effects have been observed in colon cancer cell lines, suggesting a broad spectrum of activity against various malignancies.
Synthetic Chemistry
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include:
- Formation of the Quinoline Core : Initial reactions often focus on constructing the quinoline framework.
- Introduction of Functional Groups : Subsequent steps involve adding the trifluoromethyl and oxadiazole groups through electrophilic substitution reactions.
The biological activity of this compound extends beyond anticancer properties. Its unique structure allows it to interact with various biological targets:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Fluoroquinoline | Fluorine substitution on quinoline | Antimicrobial |
Trifluoromethylquinoline | Contains trifluoromethyl group | Anticancer |
1-Methylquinolone | Methyl group on quinolone | Antimicrobial and anti-inflammatory |
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)6-7-15(13)26)18-24-17(25-28-18)10-2-4-11(5-3-10)19(21,22)23/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPDRVIXKGBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.